Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Lipophilicity LogP Physicochemical Properties

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS 118427-36-4) is a chlorinated α,β-unsaturated ester with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol. It is characterized by a 2,2-dimethyl-substituted pent-4-enoate backbone bearing a chlorine atom at the 4-position and an ethyl ester group.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
CAS No. 118427-36-4
Cat. No. B016122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2,2-dimethylpent-4-enoate
CAS118427-36-4
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC(=C)Cl
InChIInChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
InChIKeyQVPAHMHJYDYAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS 118427-36-4): Verified Physicochemical and Supplier Data for Procurement Decisions


Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS 118427-36-4) is a chlorinated α,β-unsaturated ester with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol . It is characterized by a 2,2-dimethyl-substituted pent-4-enoate backbone bearing a chlorine atom at the 4-position and an ethyl ester group . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pyrethroid insecticides and other bioactive molecules . Its well-defined physicochemical profile, including documented boiling point, density, and lipophilicity parameters, supports its reliable use in research and industrial process development .

Why Ethyl 4-chloro-2,2-dimethylpent-4-enoate Cannot Be Casually Substituted by Close Analogs


The presence of the chloro substituent and the specific ester group in Ethyl 4-chloro-2,2-dimethylpent-4-enoate imparts distinct physicochemical properties that directly impact its utility in synthesis. Compared to its non-chlorinated counterpart (ethyl 2,2-dimethylpent-4-enoate), this compound exhibits a significantly higher calculated logP value (2.74 vs. 2.15) [1], indicating greater lipophilicity that influences solubility, membrane permeability, and chromatographic behavior. The chlorine atom also introduces a site for further functionalization via nucleophilic substitution or cross-coupling reactions, a handle absent in the non-halogenated analog . Furthermore, substitution with the methyl ester (methyl 4-chloro-2,2-dimethylpent-4-enoate) alters volatility and reactivity due to differences in ester group size and leaving group ability . These quantifiable differences underscore that generic substitution without experimental validation can lead to altered reaction outcomes, reduced yields, or failed process development.

Quantitative Differentiation Evidence for Ethyl 4-chloro-2,2-dimethylpent-4-enoate vs. Key Analogs


Lipophilicity (logP) Comparison: Ethyl 4-chloro-2,2-dimethylpent-4-enoate vs. Non-Chlorinated Ethyl Ester

Ethyl 4-chloro-2,2-dimethylpent-4-enoate exhibits a calculated logP of 2.74 [1], which is 0.59 units higher than the logP of 2.15 for the non-chlorinated analog ethyl 2,2-dimethylpent-4-enoate . This difference reflects the increased lipophilicity imparted by the chlorine substituent and has implications for compound solubility, membrane permeability, and chromatographic retention.

Lipophilicity LogP Physicochemical Properties Drug Design Agrochemicals

Physical Property Documentation: Boiling Point and Density of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

The boiling point of Ethyl 4-chloro-2,2-dimethylpent-4-enoate is reported as 210.3 °C at 760 mmHg, with a density of 1.02 g/cm³ . In contrast, key experimental boiling point data for the closely related non-chlorinated analog ethyl 2,2-dimethylpent-4-enoate (CAS 86549-27-1) is not readily available from primary vendor datasheets , highlighting a data gap that can complicate process design or purification method development for the non-chlorinated compound.

Boiling Point Density Physical Properties Process Engineering Purification

Supplier Purity Specifications: High Purity Availability for Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is commercially available from multiple suppliers with a minimum purity specification of 98% . This contrasts with the commonly offered 95% purity for the non-chlorinated analog ethyl 2,2-dimethylpent-4-enoate . Higher baseline purity reduces the need for additional purification steps and improves reproducibility in sensitive applications such as medicinal chemistry or material science.

Purity Quality Control Procurement Synthesis Reproducibility

Recommended Application Scenarios for Ethyl 4-chloro-2,2-dimethylpent-4-enoate Based on Verified Evidence


Synthesis of Lipophilic Intermediates for Agrochemical or Medicinal Chemistry

The elevated logP value (2.74) of Ethyl 4-chloro-2,2-dimethylpent-4-enoate compared to its non-chlorinated analog (logP 2.15) makes it a preferred building block for designing more lipophilic molecules. This property is particularly valuable in agrochemical and drug discovery programs where increased membrane permeability or altered distribution profiles are desired [1].

Process Development Requiring Reliable Physical Property Data

For industrial process development involving distillation, solvent selection, or safety assessments, the availability of a well-defined boiling point (210.3 °C at 760 mmHg) and density (1.02 g/cm³) for Ethyl 4-chloro-2,2-dimethylpent-4-enoate reduces uncertainty [1]. In contrast, the lack of such data for the non-chlorinated analog may necessitate additional experimental characterization, adding time and cost to a project .

High-Purity Starting Material for Sensitive Synthetic Sequences

When reaction outcomes are sensitive to impurities, the commercially available 98% purity of Ethyl 4-chloro-2,2-dimethylpent-4-enoate offers a more reliable starting point than the 95% purity typically offered for the non-chlorinated analog [1]. This can minimize side reactions and improve overall yield and reproducibility in multi-step syntheses.

Functionalization via Nucleophilic Substitution or Cross-Coupling

The presence of the chlorine atom in Ethyl 4-chloro-2,2-dimethylpent-4-enoate provides a synthetic handle for further diversification through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions [1]. This capability is absent in the non-halogenated ethyl 2,2-dimethylpent-4-enoate, making the chlorinated ester a more versatile intermediate for generating structurally diverse compound libraries.

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